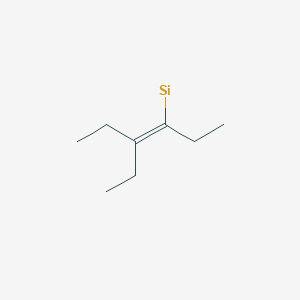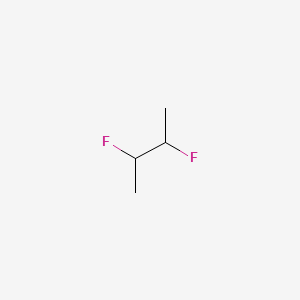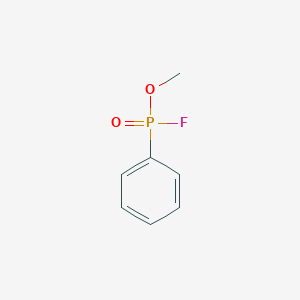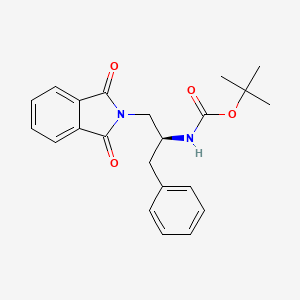
4-Ethylhex-3-en-3-ylsilicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylhex-3-en-3-ylsilicon is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethylhexenyl group. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, flexibility, and resistance to oxidation and UV radiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylhex-3-en-3-ylsilicon typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts like Karstedt’s catalyst or Speier’s catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylhex-3-en-3-ylsilicon undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the substituents on the silicon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products
Oxidation: Silanols (R₃SiOH) or siloxanes (R₃SiOSiR₃).
Reduction: Silanes (R₃SiH).
Substitution: Various substituted organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethylhex-3-en-3-ylsilicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new materials for medical implants and prosthetics.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 4-Ethylhex-3-en-3-ylsilicon involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and hydrogen, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through the formation of siloxane bonds (Si-O-Si) and its ability to undergo hydrosilylation reactions, which are crucial in the synthesis of silicone-based materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethylhex-3-en-3-ylsilane
- 4-Ethylhex-3-en-3-ylsiloxane
- 4-Ethylhex-3-en-3-ylsilane chloride
Uniqueness
4-Ethylhex-3-en-3-ylsilicon is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced thermal stability and resistance to oxidation. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H15Si |
|---|---|
Poids moléculaire |
139.29 g/mol |
InChI |
InChI=1S/C8H15Si/c1-4-7(5-2)8(9)6-3/h4-6H2,1-3H3 |
Clé InChI |
DARWZFUGFIUPKT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)[Si])CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)




![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)





